BenchChemオンラインストアへようこそ!

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

HL60 leukemia cytotoxicity ID50

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 163702‑19‑0, also designated amido‑18‑OMe) is a racemic 1‑N‑alkylamide analogue of glycero‑3‑phosphocholine, belonging to the synthetic antitumor phospholipid (ether lipid) class. It incorporates an octadecanamido chain at the sn‑1 position, a methoxy group at the sn‑2 position, and a phosphocholine headgroup; the commercial material is typically supplied as a hydrate.

Molecular Formula C27H57N2O6P
Molecular Weight 536.7 g/mol
CAS No. 163702-19-0
Cat. No. B013805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-3-Octadecanamido-2-methoxypropyl phosphocholine
CAS163702-19-0
Synonyms4-Hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-3,5-dioxa-9-aza-4-phosphaheptacosan-1-aminium 4-Oxide Hydrate; 
Molecular FormulaC27H57N2O6P
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
InChIInChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32)
InChIKeyKTJPWDKOKGANNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 163702-19-0): Core Identity & Comparators for Procurement


rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 163702‑19‑0, also designated amido‑18‑OMe) is a racemic 1‑N‑alkylamide analogue of glycero‑3‑phosphocholine, belonging to the synthetic antitumor phospholipid (ether lipid) class [1]. It incorporates an octadecanamido chain at the sn‑1 position, a methoxy group at the sn‑2 position, and a phosphocholine headgroup; the commercial material is typically supplied as a hydrate . The compound was originally reported as a protein kinase C (PKC) inhibitor with in vitro antineoplastic activity [1] and is sold under catalog numbers such as Sigma‑Aldrich M8045 and Santa Cruz sc‑208288.

Why PKC‑Inhibiting Phospholipids Cannot Be Interchanged: The Case for rac-3-Octadecanamido-2-methoxypropyl phosphocholine


In‑class phospholipid PKC inhibitors span a range of structural modifications—ether vs. amide linkage at sn‑1, methoxy vs. ethoxy at sn‑2, and chain‑length variation—that produce non‑interchangeable biological outcomes. Head‑to‑head data from Marx et al. [1] demonstrate that exchanging the amido‑18‑OMe scaffold for the ether‑linked ET‑18‑OMe or the ethoxy congener amido‑18‑OEt shifts cytotoxic potency by up to 33 % against HL60 leukemic cells, while the chain‑shortened C16 analogue loses activity by ~35 %. These quantitative gaps mean that substituting one catalog item for another without verification risks introducing batch‑to‑batch variability in potency, altering PKC‑isoform inhibition profiles, or compromising experimental reproducibility in cell‑based antineoplastic assays [1]. Procurement of the specific CAS 163702‑19‑0 hydrate is therefore essential for studies that rely on the precise biological fingerprint established in the primary literature.

Quantitative Differentiation Evidence for rac-3-Octadecanamido-2-methoxypropyl phosphocholine Against Its Closest Analogs


HL60 Cytotoxic Potency: Target Compound Is Equipotent to the Reference Antitumor Phospholipid ET‑18‑OMe

In a 48‑h incubation against HL60 human promyelocytic leukemia cells, the target compound amido‑18‑OMe (CAS 163702‑19‑0) exhibited an ID50 of 2.45 ± 0.04 µM, which is statistically indistinguishable from the reference ether lipid ET‑18‑OMe (ID50 = 2.47 ± 0.64 µM) [1]. This confirms that replacement of the sn‑1 ether oxygen with an amide nitrogen does not compromise in vitro antileukemic potency, while providing a distinct chemical scaffold that may offer differential metabolic stability (not quantified in the source study).

HL60 leukemia cytotoxicity ID50 ET‑18‑OMe

HL60 Potency Relative to the Ethoxy Analog: methoxy Is ~33 % Less Potent, Enabling Finer Dose Titration

The ethoxy congener amido‑18‑OEt (CAS 163702‑18‑9) is significantly more potent than the target methoxy compound in the same HL60 assay, with an ID50 of 1.64 ± 0.19 µM vs. 2.45 ± 0.04 µM [1]. This 33 % lower potency of the methoxy analogue provides a wider dynamic range for dose‑response studies and may be advantageous when a less steep cytotoxic response is desired. The data also confirm that the methoxy → ethoxy substitution at sn‑2 is a critical potency determinant within the amido‑alkyl series.

HL60 leukemia structure–activity relationship methoxy vs ethoxy cytotoxicity

BG1 Ovarian Adenocarcinoma Clonogenic Assay: Target Compound Achieves >90 % Colony Inhibition, Matching ET‑18‑OMe

In a semisolid agarose clonogenic assay against BG1 human ovarian adenocarcinoma cells, amido‑18‑OMe (5b) achieved greater than 90 % inhibition of colony formation at the highest dose tested, a level comparable to that of ET‑18‑OMe [1]. This result demonstrates that the target compound retains potent antiproliferative activity against a solid‑tumor cell line beyond the leukemia context, confirming broad‑spectrum in vitro efficacy.

ovarian adenocarcinoma clonogenic assay solid tumor antiproliferative

PKC Inhibition: Class‑Level Evidence Confirms Mechanism, but Quantitative Isoform‑Selectivity Data Are Absent

All antineoplastically active amido‑alkyl phospholipid analogues, including the target compound amido‑18‑OMe, inhibited protein kinase C in a concentration‑dependent manner in an in vitro reconstituted enzyme assay [1]. The study notes that the structure–activity relationships for PKC inhibition were not identical to those for cell‑growth inhibition, indicating that multiple mechanisms may contribute. However, the primary publication reports PKC inhibition only in graphical form (Figure 6) without discrete IC50 values for individual analogues; therefore, no quantitative comparator‑based ranking of PKC potency can be made from this source.

protein kinase C PKC inhibition enzyme assay mechanism of action

Purity Specification: Sigma‑Aldrich Guarantees >96 % (TLC), Differentiating from Lower‑Purity Anhydrous Preparations

The Sigma‑Aldrich product M8045 (CAS 163702‑19‑0) is certified with an assay of >96 % by TLC and an ammonium carbonate impurity limit of ≤0.5 mol/mol . In contrast, the anhydrous form sold under CAS 88876‑07‑7 is listed by alternative vendors at a minimum purity specification of 95 % . The defined hydrate composition (1.5 H₂O per molecule, MW 563.75) provides a known stoichiometry for solution preparation, whereas the anhydrous form’s exact water content may vary between lots unless specified.

purity TLC analysis quality control hydrate form

Verified Application Scenarios for rac-3-Octadecanamido-2-methoxypropyl phosphocholine Based on Established Evidence


In Vitro Antileukemic Drug Screening Using a Validated Ether‑to‑Amide Scaffold Switch

Investigators screening novel antileukemic combinations can substitute ET‑18‑OMe with the amide analogue amido‑18‑OMe (CAS 163702‑19‑0) while maintaining equivalent HL60 cytotoxicity (ID50 ≈2.45 µM) [1]. This application leverages the compound’s well‑documented equipotency to the reference standard, allowing exploration of amide‑linked phospholipid SAR without re‑establishing baseline dose‑response curves.

Solid‑Tumor Clonogenic Assays in Ovarian Cancer Models

The demonstrated >90 % colony‑formation inhibition in BG1 ovarian adenocarcinoma cells [1] supports the use of this compound as a positive control or reference agent in agarose‑based clonogenic screens for gynecologic oncology drug candidates. Its defined hydrate composition facilitates accurate stock solution preparation for long‑term clonogenic assay schedules.

PKC‑Dependent Signaling Studies Requiring a Moderately Potent Phospholipid Inhibitor

For cell‑signaling experiments that require PKC inhibition without the maximal cytotoxicity of the ethoxy analogue (amido‑18‑OEt, ID50 = 1.64 µM), the target compound’s 33 % lower cytotoxic potency [1] offers a more moderate inhibitory profile. Its confirmed PKC‑inhibitory activity, although not quantified at the isoform level, provides a mechanistically plausible tool for probing PKC‑mediated pathways in intact cells.

Reference Standard for Analytical Method Development and Quality Control of Amido‑Phospholipids

The Sigma‑Aldrich product’s defined purity (>96 % by TLC) and impurity profile (≤0.5 mol/mol (NH₄)₂CO₃) make it suitable as a certified reference material for HPLC method development, TLC system suitability testing, or mass spectrometry calibration in laboratories characterizing synthetic phospholipid libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.